threo-5,6-Dodecanediol

Overview

Description

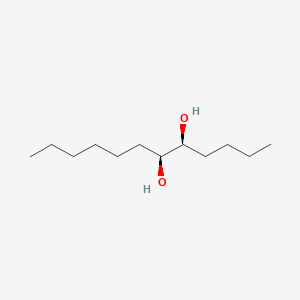

Threo-5,6-Dodecanediol is a chemical compound with the molecular formula C12H26O2 . It has a molecular weight of 202.34 . The IUPAC name for this compound is (5S,6S)-5,6-dodecanediol .

Molecular Structure Analysis

The molecular structure of threo-5,6-Dodecanediol is represented by the formula C12H26O2 . This indicates that the molecule consists of 12 carbon atoms, 26 hydrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

Threo-5,6-Dodecanediol is a solid at 20 degrees Celsius . It has a molecular weight of 202.34 and a melting point of 47 degrees Celsius .Scientific Research Applications

Biotransformation and Enzymatic Catalysis

- A study by Olmedo et al. (2016) explored the terminal oxygenation of n-alkanes by a fungal peroxygenase, leading to the production of carboxylic acids, indicating potential pathways for the synthesis or modification of compounds similar to threo-5,6-Dodecanediol (Olmedo et al., 2016).

- Park et al. (2022) engineered CYP153A33 from Marinobacter aquaeolei to enhance ω-specific hydroxylation activity, facilitating the biosynthesis of α,ω-dodecanediol from fatty derivatives. This highlights the potential for enzymatic synthesis of threo-5,6-Dodecanediol and related diols (Park et al., 2022).

Material Science and Nanotechnology

- Turo and Macdonald (2014) discussed the use of thiol ligands, such as dodecanethiol, in nanocrystal synthesis, which could be relevant for the surface modification or stabilization of nanoparticles with threo-5,6-Dodecanediol or related compounds (Turo & Macdonald, 2014).

Organic Synthesis and Chemical Modifications

- Garbe and Tressl (2004) investigated the metabolism of deuterated threo-dihydroxy fatty acids in yeast, leading to the formation of dihydroxy dodecanoic acids and lactones. This study provides insights into the metabolic pathways that could involve or produce threo-5,6-Dodecanediol (Garbe & Tressl, 2004).

- Nishide and Node (2004) developed odorless sulfur reagents, including 1-dodecanethiol, for various organic reactions. This research may offer methods for odorless synthesis or modification of threo-5,6-Dodecanediol-related compounds (Nishide & Node, 2004).

Safety and Hazards

In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if necessary . If the compound comes into contact with the skin, it is recommended to take off contaminated clothing immediately and wash off with soap and plenty of water . In case of ingestion, rinse the mouth with water and do not induce vomiting . It is also recommended to avoid dust formation and ensure adequate ventilation .

properties

IUPAC Name |

(5S,6S)-dodecane-5,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O2/c1-3-5-7-8-10-12(14)11(13)9-6-4-2/h11-14H,3-10H2,1-2H3/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLYTQSCHUMMSR-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(CCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@@H]([C@H](CCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethyl}methanesulfonamide](/img/structure/B1433803.png)

![2-[(4-Chlorophenyl)(methyl)amino]acetic acid hydrochloride](/img/structure/B1433804.png)

![Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate](/img/structure/B1433816.png)

![3-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-2,4-dihydroxy-6-methyl-benzoicacid](/img/structure/B1433818.png)